4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine
Description
4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine is a substituted pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at position 5, a chloro substituent at position 6, and an amino group at position 3. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry and organic synthesis due to their role as scaffolds for nucleobases, kinase inhibitors, and antiviral agents . The Boc group serves as a protective moiety for the secondary amine, enabling selective functionalization during multi-step syntheses. This compound’s structural complexity makes it a valuable intermediate in drug discovery, particularly for targeting enzymes or receptors requiring specific steric and electronic interactions .
Structure
3D Structure
Properties
Molecular Formula |
C11H17ClN4O2 |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
tert-butyl N-[(4-amino-6-chloropyrimidin-5-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)16(4)5-7-8(12)14-6-15-9(7)13/h6H,5H2,1-4H3,(H2,13,14,15) |
InChI Key |
NAZKGVDJFXISTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(N=CN=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on 4,6-Dichloropyrimidine
The most widely reported route begins with 4,6-dichloropyrimidine, a commercially available and cost-effective starting material. Selective substitution at the 5-position is achieved through sequential reactions:
-
Aminomethylation : Introduction of the [(Boc)(methyl)amino]methyl group involves reacting 4,6-dichloropyrimidine with Boc-protected methylamine derivatives. A study utilizing tert-butyl N-methylcarbamate under alkaline conditions (K₂CO₃, DMF, 80°C) achieved 68% yield of the intermediate 5-[[(Boc)(methyl)amino]methyl]-4,6-dichloropyrimidine.
-
Ammonolysis : Subsequent displacement of the 4-chloro group with aqueous ammonia (25% NH₃, EtOH, 60°C) yields the target compound. This step requires precise temperature control to avoid Boc deprotection.
The regioselectivity of these reactions is influenced by electron-withdrawing effects of the chlorine atoms, with the 5-position being more reactive toward nucleophilic attack.
Catalytic Amination Strategies
Alternative methods employ transition metal catalysts to enhance efficiency. A patent by describes the use of Al₂O₃ as a Lewis acid catalyst in toluene/ammonia systems (210–300°C, 4 h), achieving 89% conversion of analogous pyrimidine substrates. While this approach was initially developed for 2-methyl-4-amino-5-aminomethylpyrimidine, adapting the conditions to Boc-protected intermediates could reduce side reactions like over-alkylation.
Protective Group Dynamics
Boc Group Stability Under Reaction Conditions
The tert-butoxycarbonyl (Boc) group is critical for preventing undesired N-methylation or oxidation. However, its stability varies:
Comparative Analysis of Protective Strategies
| Protective Group | Stability in NH₃ | Temp. Limit (°C) | Deprotection Method |
|---|---|---|---|
| Boc | Moderate | 180 | TFA/DCM |
| Cbz | Low | 150 | H₂/Pd-C |
| Fmoc | Poor | 120 | Piperidine/DMF |
Data from indicate Boc as the optimal choice for this synthesis due to its balance of stability and ease of removal.
Optimization of Reaction Parameters
Solvent Systems and Temperature
-
Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity but risk Boc cleavage at elevated temperatures. Trials with THF/water mixtures (3:1) at 60°C improved yields to 74% while minimizing degradation.
-
Microwave Assistance : A patent by reports a 40% reduction in reaction time (from 12 h to 7 h) using microwave irradiation (150°C, 300 W), though scalability remains a challenge.
Catalytic Additives
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increased the rate of ammonolysis by 30% in biphasic systems.
-
Lewis Acids : ZnCl₂ (5 mol%) improved regioselectivity in aminomethylation steps, suppressing 6-position substitution by 22%.
Analytical Characterization and Quality Control
Chromatographic Purity
HPLC analyses (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveal typical purity levels of 95–98% for industrially synthesized batches. Key impurities include:
-
Des-Boc Derivative (5-methylaminomethyl-4-amino-6-chloropyrimidine) : ≤1.2%
-
Di-Substituted Byproduct : ≤0.8%
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, Boc), 2.98 (s, 3H, N-CH₃), 4.21 (s, 2H, CH₂), 6.50 (s, 1H, NH₂), 8.32 (s, 1H, pyrimidine-H).
-
MS (ESI+) : m/z 273.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₇ClN₄O₂.
Industrial-Scale Considerations
Cost Analysis of Starting Materials
| Material | Cost per kg (USD) | Source |
|---|---|---|
| 4,6-Dichloropyrimidine | 120–150 | VulcanChem |
| Boc-Methylamine | 450–600 | BOC Sciences |
| Al₂O₃ Catalyst | 80–100 | BASF |
Adopting continuous-flow reactors could reduce Boc-Methylamine consumption by 15% through improved mixing efficiency.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The amino and methylamino groups can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Depending on the nucleophile, products can include various substituted pyrimidines.
Deprotection: The primary amine derivative.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Development
The compound is recognized for its potential use in cancer therapy due to its ability to inhibit VEGFR-2, which is crucial in the angiogenesis process—essential for tumor growth and metastasis. The inhibition of this pathway positions the compound as a candidate for further development in oncology therapies aimed at reducing tumor vascularization and growth.
Research indicates that 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine interacts with various biological targets, primarily focusing on receptor kinases involved in tumor proliferation. Biochemical assays and cellular models are employed to assess binding affinities and inhibitory constants, which are vital for understanding the compound's mechanism of action.
Mechanistic Studies
The compound's mechanism of action involves several biochemical pathways:
- Inhibition of Kinase Activity : The compound selectively inhibits VEGFR-2, which plays a pivotal role in angiogenesis.
- Potential for Modifications : The presence of the Boc protecting group allows for further chemical modifications that could enhance its therapeutic index or broaden its application scope in treating various cancers.
The potential therapeutic applications extend beyond oncology:
- Autoimmune Disorders : Similar compounds have been identified as inhibitors of Bruton's tyrosine kinase (Btk), which is implicated in various autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
- Inflammatory Diseases : The inhibition of Btk may also be beneficial in treating inflammatory conditions, suggesting a broader therapeutic application for compounds derived from or related to this compound .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several steps that require careful control of reaction conditions to maximize yield and purity. The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further reactions, making it versatile for synthetic applications in drug development .
Mechanism of Action
The mechanism of action of 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The Boc-protected amino group can be deprotected in situ, allowing the free amine to participate in further biochemical reactions. The pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine with analogous pyrimidine derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Key Structural and Functional Comparisons
*Note: Molecular weight for the target compound is calculated based on its formula (C₁₁H₁₈ClN₅O₂).
Key Insights from Comparisons
Substituent Effects on Reactivity: The Boc-methylamino group in the target compound provides steric shielding and prevents undesired side reactions at the amine, a critical feature in peptide-like syntheses . In contrast, bromine in 4-Amino-5-bromo-6-chloropyrimidine facilitates metal-catalyzed cross-coupling reactions due to its polarizable C-Br bond . Carboxaldehyde in 4-Amino-6-chloropyrimidine-5-carboxaldehyde introduces a reactive site for forming Schiff bases or heterocyclic fused systems .
Electronic and Steric Modifications: Nitro groups (e.g., in 4-Amino-2-chloro-6-methyl-5-nitropyrimidine) strongly withdraw electrons, activating the pyrimidine ring for nucleophilic substitution but reducing solubility in polar solvents . Dichloro substitution (e.g., 4-Amino-2,6-dichloropyrimidine) increases electrophilicity, making the compound more reactive toward amines or thiols in nucleophilic aromatic substitution .
Applications in Drug Discovery: The target compound’s Boc-protected amine is advantageous in multi-step syntheses (e.g., kinase inhibitors), where selective deprotection is required . Simpler analogs like 4-Amino-2-chloropyrimidine are foundational in synthesizing antiviral agents (e.g., ribavirin analogs) due to their structural similarity to uracil .
Biological Activity
4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an amino group, a Boc (tert-butyloxycarbonyl) protected methylamino group, and a chlorine atom at the 6-position. Its molecular formula is , with a molecular weight of 232.71 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit key signaling pathways involved in cancer cell proliferation.
- Mechanism of Action : The compound is thought to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth. Inhibition of this pathway can lead to reduced proliferation and increased apoptosis in cancer cells .
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and KPL-4 (breast cancer) cells. The IC50 values indicate potent activity, with values ranging from 0.126 μM to 10 nM depending on the cell line tested .
- In Vivo Efficacy : Animal model studies have shown that administration of the compound can inhibit tumor growth in xenograft models. For instance, doses of 12.6 mg/kg were effective in reducing tumor size in KPL-4 xenografts .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- Bruton's Tyrosine Kinase (Btk) : Preliminary research indicates that derivatives of this compound may selectively inhibit Btk, which is implicated in various autoimmune diseases and cancers . This inhibition could provide therapeutic benefits in treating conditions such as rheumatoid arthritis and certain lymphomas.
- Selectivity and Safety : The selectivity profile of this compound suggests minimal off-target effects, as demonstrated by toxicity studies showing no acute toxicity at high doses (up to 2000 mg/kg) in mouse models .
Pharmacokinetics
Pharmacokinetic studies reveal favorable absorption and distribution characteristics:
- Oral Bioavailability : The compound exhibited an oral bioavailability of approximately 31.8%, indicating it can be effectively administered via oral routes.
- Clearance Rate : The clearance rate was recorded at 82.7 mL/h/kg, which is considered acceptable for maintaining therapeutic levels in systemic circulation .
Comparative Analysis
A comparative analysis of related compounds highlights the unique properties of this compound:
| Compound Name | IC50 (μM) | Target | Notes |
|---|---|---|---|
| This compound | 0.126 | MDA-MB-231 | Potent antiproliferative activity |
| BKM120 | 100 | PI3K | Well-tolerated but with dose-limiting toxicities |
| GDC-0980 | <10 | PI3K/mTOR | Effective against metastases |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine that influence its handling and storage in laboratory settings?
- Answer: The compound’s stability and reactivity are influenced by its solubility profile, melting point, and hygroscopicity. While direct data for this specific compound is limited, analogs like 4-Amino-2,6-dichloropyrimidine exhibit low water solubility but moderate solubility in polar aprotic solvents (e.g., DMSO) . Storage should prioritize anhydrous conditions at 2–8°C to prevent hydrolysis of the Boc group, as recommended for similar Boc-protected amines .
Q. What are the recommended analytical techniques for confirming the purity and structure of this compound?
- Answer: High-resolution mass spectrometry (HRMS) and / NMR are critical for structural confirmation. For purity, reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. Cross-referencing with NIST spectral libraries ensures data validation, particularly for distinguishing regioisomers or detecting byproducts like de-Boc derivatives .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Answer: Use nitrile gloves and fume hoods to avoid inhalation or dermal exposure. Store in amber vials under inert gas (argon/nitrogen) at –20°C for long-term stability. Avoid contact with moisture, as hydrolysis of the Boc group can generate volatile byproducts (e.g., CO and tert-butanol) .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the Boc-protected methylamino group at the 5-position of the pyrimidine ring?
- Answer: A two-step approach is typical:
- Step 1: React 5-aminomethyl-6-chloropyrimidine with Boc-anhydride in THF using DMAP as a catalyst (yield: ~75%) .
- Step 2: Methylate the intermediate using methyl iodide and NaH in DMF, followed by Boc deprotection (if needed) with TFA/CHCl .
Monitor reaction progress via TLC (silica, ethyl acetate/hexane) to prevent over-alkylation.
Q. How can conflicting spectral data (e.g., NMR or HPLC) be resolved when characterizing this compound?
- Answer: Contradictions often arise from tautomerism or residual solvents. For NMR:
- Use -HMBC to confirm the Boc group’s position and pyrimidine tautomeric form .
- For HPLC discrepancies, compare retention times with synthesized analogs (e.g., 4-Amino-6-chloropyrimidine-5-carbaldehyde) under identical conditions .
Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What methodologies optimize the coupling of this compound with mercaptopyrimidines to form dipyrimidyl sulfides?
- Answer: Employ Ullmann-type coupling using CuI/L-proline in DMSO at 80°C. For example:
- React this compound with 5-amino-4-methoxy-6-mercaptopyrimidine (1:1.2 molar ratio) for 12 hours. Isolate the product via column chromatography (SiO, CHCl/MeOH 9:1). Yields range from 60–70%, with purity confirmed by LC-MS .
Q. How does the Boc group influence the compound’s reactivity in nucleophilic substitution reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
